BenchChemオンラインストアへようこそ!

ABBV-4083

pharmacokinetics oral bioavailability tylosin derivative

Procure ABBV-4083 (Flubentylosin), the most clinically advanced tylosin-derived anti-Wolbachia agent, supported by Phase I human PK data (Cmax 80.2 ng/mL, t½ <4 h). Its 7–14 day regimen—derived from PK/PD modeling—offers a 75–85% reduction in treatment duration versus the 4–6 week doxycycline standard. Preclinical models show >90% Wolbachia depletion. A well-characterized structural reference (4″-p-fluorobenzyl modification) and an established MTD of 400 mg/day for 14 days make it the benchmark for next-generation macrofilaricide development.

Molecular Formula C53H82FNO17
Molecular Weight 1024.2 g/mol
CAS No. 1809266-03-2
Cat. No. B3324188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABBV-4083
CAS1809266-03-2
Molecular FormulaC53H82FNO17
Molecular Weight1024.2 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OCC4=CC=C(C=C4)F)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC
InChIInChI=1S/C53H82FNO17/c1-13-40-36(27-66-52-49(64-12)48(63-11)44(60)31(5)68-52)22-28(2)14-19-38(57)29(3)23-35(20-21-56)46(30(4)39(58)24-41(59)70-40)72-51-45(61)43(55(9)10)47(32(6)69-51)71-42-25-53(8,62)50(33(7)67-42)65-26-34-15-17-37(54)18-16-34/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-62H,13,20,23-27H2,1-12H3/b19-14+,28-22+/t29-,30+,31-,32-,33+,35+,36-,39-,40-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1
InChIKeyFVQGMXUKQAXPIP-JLTQGABHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flubentylosin (ABBV-4083) Procurement Guide: Tylosin A Analog for Anti-Wolbachia Filariasis Research


Flubentylosin (CAS 1809266-03-2, also designated ABBV-4083) is a semisynthetic macrolide antibiotic derived from the veterinary antibiotic tylosin A via introduction of a p-fluorobenzyl moiety at the 4″-position [1]. The compound targets the obligate endosymbiotic bacterium Wolbachia, which is essential for the fertility and survival of filarial nematodes responsible for onchocerciasis (river blindness) and lymphatic filariasis [2]. Flubentylosin entered Phase I clinical evaluation (N/A) and subsequently Phase II proof-of-concept trials for onchocerciasis in the Democratic Republic of the Congo [3].

Why Flubentylosin Cannot Be Substituted with Generic Tylosin or Doxycycline in Anti-Wolbachia Applications


Generic tylosin A is a veterinary macrolide approved for animal use only, lacking the oral pharmacokinetic optimization and human safety data required for clinical filariasis research; its unmodified structure does not provide the anti-Wolbachia potency needed for macrofilaricidal effect [1]. Doxycycline, the current standard-of-care anti-Wolbachia agent, requires 4–6 weeks of daily dosing to achieve parasite sterilization and is contraindicated in women of childbearing age, breastfeeding women, and children under 8 years [2]. Flubentylosin was specifically engineered through structure-activity optimization of the tylosin A scaffold to improve anti-Wolbachia activity and oral pharmacokinetic properties, enabling a substantially shorter treatment regimen and potentially broader patient eligibility [3].

Quantitative Evidence Differentiating Flubentylosin from Tylosin A and Doxycycline


Oral Pharmacokinetic Optimization: Flubentylosin Achieves Measurable Human Systemic Exposure vs. Tylosin A

Flubentylosin was selected through medicinal chemistry optimization of the tylosin A scaffold specifically to improve oral pharmacokinetic properties [1]. In healthy adults receiving a single 400 mg oral dose, flubentylosin achieved a mean Cmax of 80.2 ng/mL (CV 67%) and a mean AUCt of 241 ng·h/mL (CV 52%) [2]. In contrast, unmodified tylosin A is a veterinary antibiotic with poor oral bioavailability in humans and is not characterized in human pharmacokinetic studies; its use is restricted to animal applications [3].

pharmacokinetics oral bioavailability tylosin derivative Cmax AUC

Therapeutic Regimen Duration: Flubentylosin 7–14 Days vs. Doxycycline 28–42 Days

Doxycycline, the only clinically validated anti-Wolbachia therapy, requires 4 weeks of daily dosing for lymphatic filariasis and 5–6 weeks for onchocerciasis to achieve parasite sterilization [1]. Based on preclinical pharmacokinetic/pharmacodynamic modeling, flubentylosin 400 mg once daily for 7 or 14 days is expected to be an effective anti-Wolbachia regimen [2]. This represents a 75% reduction in minimum treatment duration compared to the 28-day doxycycline regimen for lymphatic filariasis, and an approximately 80–85% reduction relative to the 35–42 day regimen for onchocerciasis [3].

treatment duration regimen optimization anti-Wolbachia macrofilaricide doxycycline comparator

Maximum Tolerated Dose Established in Human Phase I: 400 mg Once Daily for 14 Days

In a first-in-human Phase I study evaluating single ascending doses (40–1000 mg) and multiple ascending doses (100–400 mg daily for 7 or 14 days), flubentylosin 400 mg once daily for 14 days was established as the maximum tolerated dose (MTD) in healthy adults [1]. At single doses of 1000 mg, reversible asymptomatic ALT/AST elevations at Grade 2 (ALT 131 U/L, AST 102 U/L) and Grade 4 (ALT 425 U/L, AST 453 U/L) were observed, with no accompanying bilirubin elevation [2]. No treatment-related serious adverse events occurred at doses up to 400 mg for 14 days [3]. The MTD provides a defined upper safety boundary that is not established for unmodified tylosin A in humans and exceeds the therapeutic window typically required for doxycycline anti-Wolbachia therapy.

maximum tolerated dose Phase I safety dose escalation human tolerability

Minimal Food Effect on Flubentylosin Exposure Enables Flexible Oral Dosing

In a dedicated two-period crossover food-effect assessment, flubentylosin 1000 mg administered under fed versus fasting conditions showed minimal differences in exposure parameters; the effect of food on Cmax or AUC was deemed clinically insignificant [1]. This contrasts with several macrolide antibiotics (e.g., erythromycin, azithromycin extended-release) where food intake substantially alters bioavailability, necessitating specific administration instructions that complicate field deployment [2]. The minimal food effect supports once-daily dosing flexibility, which is operationally advantageous for mass drug administration campaigns and clinical trial adherence monitoring.

food effect oral bioavailability pharmacokinetics Cmax AUC

Clinical Development Status: Phase II Proof-of-Concept Initiated for Onchocerciasis

Flubentylosin advanced to Phase II proof-of-concept studies in patients with onchocerciasis in the Democratic Republic of the Congo, initiated by the Drugs for Neglected Diseases initiative (DNDi) in 2021 [1]. This clinical advancement distinguishes flubentylosin from other investigational anti-Wolbachia candidates such as AWZ1066S, whose development was recently halted [2]. Among tylosin-derived compounds, flubentylosin is the only analog to have entered human clinical evaluation with established Phase I safety and PK data supporting Phase II dosing regimens [3].

Phase II clinical trial onchocerciasis proof-of-concept filariasis

Structural Differentiation: 4″-p-Fluorobenzyl Modification of Tylosin A Enables Anti-Wolbachia Potency

Flubentylosin is chemically defined as 4″-(p-fluorobenzyl)tylosin A, incorporating a p-fluorobenzyl substituent at the 4″-hydroxyl position of the mycarose sugar moiety of tylosin A [1]. The unmodified parent compound tylosin A is a 16-membered macrolide veterinary antibiotic with activity primarily against Gram-positive bacteria and limited anti-Wolbachia potency in vitro [2]. Medicinal chemistry optimization at AbbVie identified that introduction of the 4″-p-fluorobenzyl group significantly enhances anti-Wolbachia activity while maintaining oral pharmacokinetic properties suitable for once-daily human dosing [3]. The specific 4″-O-(4-fluorophenyl)methyl substitution is structurally distinct from other tylosin derivatives (e.g., 5-O-mycaminosyltylonolide analogs, C-23 modified derivatives, acyl demycinosyltylosin) that were optimized for antibacterial spectrum rather than anti-Wolbachia selectivity [4].

structure-activity relationship SAR fluorobenzyl tylosin modification chemical optimization

Recommended Research and Procurement Applications for Flubentylosin (ABBV-4083)


Clinical Pharmacology Studies of Anti-Wolbachia Agents Requiring Human PK Reference Data

Flubentylosin is indicated for research programs investigating the pharmacokinetic-pharmacodynamic relationship of anti-Wolbachia therapy in human subjects. The compound has established single-dose and multiple-dose PK parameters in healthy adults, including Cmax (80.2 ng/mL at 400 mg), AUCt (241 ng·h/mL at 400 mg), Tmax (1.5–2 hours), and half-life (<4 hours at ≤400 mg), with characterized dose proportionality and accumulation ratios [1]. These defined human PK metrics enable cross-study comparisons and PK/PD modeling for regimen optimization, which is not possible with uncharacterized tylosin A or other preclinical-stage anti-Wolbachia candidates [2].

Proof-of-Concept Trials Evaluating Abbreviated Anti-Wolbachia Treatment Regimens

Research programs aiming to evaluate shorter-duration macrofilaricidal therapies should procure flubentylosin based on its projected 7–14 day efficacious regimen derived from preclinical PK/PD modeling, representing a 75–85% reduction in treatment duration compared to the 28–42 day doxycycline standard [1]. Flubentylosin's Phase I-established MTD of 400 mg once daily for 14 days provides a validated safety margin for these abbreviated regimens [2]. This application scenario is particularly relevant for clinical trial sites conducting onchocerciasis or lymphatic filariasis studies where patient adherence to prolonged doxycycline courses has been problematic [3].

Translational Research on Macrofilaricidal Agents for Neglected Tropical Diseases

Flubentylosin is the most clinically advanced anti-Wolbachia agent derived from the tylosin scaffold, with Phase II proof-of-concept studies ongoing in onchocerciasis patients in the Democratic Republic of the Congo [1]. For academic or industry research groups investigating next-generation filariasis therapeutics, flubentylosin offers a benchmark compound with published Phase I data against which novel anti-Wolbachia candidates can be compared. Its defined clinical development status and established human tolerability profile reduce translational risk relative to preclinical-stage analogs [2].

Medicinal Chemistry and SAR Studies on Macrolide Anti-Wolbachia Agents

Flubentylosin's defined 4″-p-fluorobenzyl modification of tylosin A provides a characterized structural reference point for SAR studies investigating macrolide derivatives with anti-Wolbachia selectivity [1]. The compound can serve as a positive control or reference standard in in vitro Wolbachia cell-based assays and in vivo filarial infection models where anti-Wolbachia potency has been demonstrated (>90% Wolbachia depletion in murine/gerbil models) [2]. Procurement of flubentylosin enables direct comparative evaluation of novel tylosin analogs against a clinically validated structural modification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABBV-4083

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.